molecular formula C21H18N4O4 B15295699 (R,S)-Aminotadalafil

(R,S)-Aminotadalafil

カタログ番号: B15295699
分子量: 390.4 g/mol
InChIキー: VUKJGAVIWMPOOJ-MGPUTAFESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(R,S)-Aminotadalafil is a useful research compound. Its molecular formula is C21H18N4O4 and its molecular weight is 390.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C21H18N4O4

分子量

390.4 g/mol

IUPAC名

(2R,8S)-6-amino-2-(1,3-benzodioxol-5-yl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione

InChI

InChI=1S/C21H18N4O4/c22-24-9-18(26)25-15(21(24)27)8-13-12-3-1-2-4-14(12)23-19(13)20(25)11-5-6-16-17(7-11)29-10-28-16/h1-7,15,20,23H,8-10,22H2/t15-,20+/m0/s1

InChIキー

VUKJGAVIWMPOOJ-MGPUTAFESA-N

異性体SMILES

C1[C@H]2C(=O)N(CC(=O)N2[C@@H](C3=C1C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6)N

正規SMILES

C1C2C(=O)N(CC(=O)N2C(C3=C1C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6)N

製品の起源

United States

Foundational & Exploratory

(R,S)-Aminotadalafil: A Technical Deep Dive into its Mechanism of Action as a PDE5 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R,S)-Aminotadalafil is a potent phosphodiesterase type 5 (PDE5) inhibitor and a structural analog of tadalafil. This document provides a comprehensive technical overview of its mechanism of action. By inhibiting PDE5, this compound prevents the degradation of cyclic guanosine monophosphate (cGMP), leading to smooth muscle relaxation and vasodilation. This mechanism underlies its therapeutic potential in conditions such as erectile dysfunction and pulmonary arterial hypertension. This guide details the biochemical pathways, presents available quantitative data, outlines experimental protocols for assessing its activity, and provides visual representations of the key processes. A notable point of discussion is the potential for this compound to act as an irreversible inhibitor, a characteristic that would distinguish it from its parent compound, tadalafil.

Introduction

Phosphodiesterase type 5 (PDE5) inhibitors are a cornerstone in the management of erectile dysfunction and have found applications in other therapeutic areas, including pulmonary arterial hypertension and benign prostatic hyperplasia. Tadalafil, a well-established PDE5 inhibitor, is known for its long half-life and efficacy. This compound, as a structural analog, shares the core pharmacophore for PDE5 inhibition but possesses structural modifications that may alter its pharmacological profile. Notably, the presence of a reactive hydrazone structural motif in aminotadalafil suggests the potential for irreversible inhibition of PDE5, which could lead to a significantly prolonged pharmacological effect[1]. This guide explores the intricate details of its interaction with the PDE5 enzyme.

The cGMP Signaling Pathway and PDE5 Inhibition

The physiological mechanism of smooth muscle relaxation, particularly in the corpus cavernosum of the penis and the pulmonary vasculature, is critically dependent on the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.

  • Initiation: Upon sexual stimulation or other relevant physiological signals, nitric oxide (NO) is released from nerve endings and endothelial cells.

  • Guanylate Cyclase Activation: NO diffuses into smooth muscle cells and activates the enzyme soluble guanylate cyclase (sGC).

  • cGMP Synthesis: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.

  • Smooth Muscle Relaxation: Elevated intracellular levels of cGMP activate protein kinase G (PKG), which in turn phosphorylates various downstream targets. This cascade leads to a decrease in intracellular calcium levels, resulting in smooth muscle relaxation and vasodilation.

  • Signal Termination: The action of cGMP is terminated by its hydrolysis to the inactive GMP by phosphodiesterases, with PDE5 being the predominant isoform in the corpus cavernosum and pulmonary arteries.

This compound, like tadalafil, exerts its effect at this final step. By competitively inhibiting the active site of PDE5, it prevents the breakdown of cGMP. This leads to an accumulation of cGMP, thereby amplifying and prolonging the NO-mediated smooth muscle relaxation and vasodilation[2].

PDE5_Inhibition_Pathway cluster_stimulation Physiological Stimulation cluster_cell Smooth Muscle Cell Stimulation Sexual Stimulation NO Nitric Oxide (NO) Stimulation->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Synthesizes GTP GTP GTP->sGC Substrate PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 PDE5 cGMP->PDE5 Substrate Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation GMP GMP (inactive) PDE5->GMP Hydrolyzes Aminotadalafil This compound Aminotadalafil->PDE5 Inhibits

cGMP signaling pathway and the inhibitory action of this compound.

Quantitative Analysis of PDE5 Inhibition

CompoundPDE5 IC50 (nM)Reference
Tadalafil1.8[3]
Tadalafil0.94[4]
cis-Tadalafil90[5]
Sildenafil3.5
Vardenafil0.7

Note: The IC50 values for Sildenafil and Vardenafil are provided as general reference points and are widely cited in pharmacological literature.

Experimental Protocol: In Vitro PDE5 Inhibition Assay

The following is a generalized protocol for determining the in vitro inhibitory activity of a compound like this compound against the PDE5 enzyme. This protocol is based on commonly used methods such as fluorescence polarization or colorimetric assays that measure the product of the enzymatic reaction.

4.1. Materials and Reagents

  • Recombinant human PDE5A1

  • This compound (or other test inhibitors)

  • cGMP (substrate)

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EDTA)

  • Detection reagents (specific to the assay format, e.g., fluorescently labeled cGMP, antibodies, or a coupled enzyme system to detect GMP or phosphate)

  • 96-well microplates

  • Microplate reader

4.2. Assay Procedure

  • Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO) and then dilute further in the assay buffer to the desired final concentrations.

  • Enzyme and Substrate Preparation: Dilute the recombinant PDE5 enzyme and cGMP substrate to their optimal working concentrations in the assay buffer.

  • Reaction Mixture: In a 96-well plate, add the test compound at various concentrations, the PDE5 enzyme, and the assay buffer. Allow for a pre-incubation period (e.g., 10-15 minutes) at room temperature to permit the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the cGMP substrate to all wells.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., perchloric acid or a specific buffer provided in a commercial kit)[6].

  • Detection: Add the detection reagents according to the manufacturer's instructions. This may involve measuring fluorescence polarization, absorbance, or luminescence.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to a control reaction with no inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).

Experimental_Workflow Start Start Prep_Compound Prepare Serial Dilutions of this compound Start->Prep_Compound Prep_Enzyme Prepare PDE5 Enzyme and cGMP Substrate Start->Prep_Enzyme Add_to_Plate Add Compound, Enzyme, and Buffer to Microplate Prep_Compound->Add_to_Plate Prep_Enzyme->Add_to_Plate Pre_Incubate Pre-incubate Add_to_Plate->Pre_Incubate Initiate_Reaction Initiate Reaction (Add cGMP) Pre_Incubate->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Terminate_Reaction Terminate Reaction Incubate->Terminate_Reaction Detection Add Detection Reagents and Read Plate Terminate_Reaction->Detection Data_Analysis Data Analysis: Calculate % Inhibition and IC50 Detection->Data_Analysis End End Data_Analysis->End

Workflow for an in vitro PDE5 inhibition assay.

Conclusion

This compound is a potent inhibitor of PDE5, acting through the well-established mechanism of preventing cGMP degradation in smooth muscle cells. Its structural similarity to tadalafil provides a strong basis for its pharmacological activity. The potential for irreversible inhibition due to its hydrazone moiety presents an intriguing area for further investigation, as this could translate to a longer duration of action and potentially different clinical applications. The lack of publicly available, peer-reviewed quantitative data on its inhibitory potency highlights the need for further research to fully characterize its pharmacological profile and therapeutic potential. The experimental protocol outlined in this guide provides a framework for conducting such investigations. As research into novel PDE5 inhibitors continues, a thorough understanding of the mechanism of action of compounds like this compound is crucial for the development of new and improved therapies.

References

Aminotadalafil: A Technical Guide to the Discovery and Origin of an Illicit Tadalafil Analog

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of dietary supplements marketed for sexual enhancement is fraught with challenges, most notably the illicit adulteration with undeclared synthetic phosphodiesterase type 5 (PDE5) inhibitors. Among these is aminotadalafil, a structural analog of the approved drug tadalafil (Cialis®). Unlike its parent compound, aminotadalafil has not undergone the rigorous safety and efficacy evaluations required for approved pharmaceuticals, posing a significant health risk to consumers.[1][2] This technical guide provides an in-depth overview of the discovery, probable synthetic origin, analytical identification, and pharmacological activity of aminotadalafil for the scientific community.

Discovery and Origin

Aminotadalafil was first identified in the early 2000s by regulatory agencies and research laboratories during the analysis of dietary supplements and herbal products claimed to enhance male sexual function.[2][3] Its presence has also been reported in electronic cigarette products.[4] Unlike many other tadalafil analogs that appear in patent literature, aminotadalafil is conspicuously absent, suggesting that it was not developed through legitimate pharmaceutical research channels.[1]

The origin of aminotadalafil is synthetic. Its structure strongly suggests it is intentionally produced to mimic the effects of tadalafil while attempting to evade detection by standard screening methods for approved drugs. The synthesis of tadalafil and its analogs relies on the Pictet-Spengler reaction , a well-established method in organic chemistry for constructing the tetrahydro-β-carboline core of the molecule.[5] This reaction involves the condensation of a β-arylethylamine (in this case, derived from tryptophan) with an aldehyde or ketone, followed by ring closure.[5]

The synthesis of tadalafil involves D-tryptophan methyl ester and piperonal, which undergo the Pictet-Spengler reaction to form the key tetracyclic intermediate.[6] Subsequent reaction with chloroacetyl chloride and methylamine leads to the formation of the diketopiperazine ring characteristic of tadalafil. It is hypothesized that the synthesis of aminotadalafil follows a similar pathway, but substitutes a protected hydrazine or a similar nitrogen-containing reagent for methylamine in the final cyclization step to form the 2-amino group instead of the 2-methyl group found in tadalafil.

Pharmacological Activity and Mechanism of Action

Aminotadalafil, like tadalafil, is a potent inhibitor of phosphodiesterase type 5 (PDE5).[4][7] The mechanism of action involves the enhancement of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[8]

During sexual stimulation, nitric oxide is released in the corpus cavernosum of the penis. NO activates the enzyme guanylate cyclase, which increases the production of cGMP.[8] cGMP acts as a second messenger, leading to the relaxation of smooth muscle in the corpus cavernosum and increased blood flow, resulting in an erection.[8] PDE5 is the enzyme responsible for the degradation of cGMP to the inactive 5'-GMP.[4] By competitively inhibiting PDE5, aminotadalafil prevents the breakdown of cGMP, thus prolonging its action and enhancing the erectile response to sexual stimulation.[4][8] While direct comparative studies are scarce, aminotadalafil is considered a potent PDE5 inhibitor, with some reports suggesting its modification may enhance binding affinity to the enzyme.[4]

Signaling Pathway of PDE5 Inhibition

PDE5 Inhibition Pathway cluster_0 Physiological Process cluster_1 Enzymatic Degradation & Inhibition Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Stimulation->NO_Release sGC_Activation Guanylate Cyclase Activation NO_Release->sGC_Activation cGMP_Production cGMP Production sGC_Activation->cGMP_Production GTP Smooth_Muscle_Relaxation Smooth Muscle Relaxation cGMP_Production->Smooth_Muscle_Relaxation PDE5 PDE5 Enzyme cGMP_Production->PDE5 Erection Vasodilation & Erection Smooth_Muscle_Relaxation->Erection GMP Inactive 5'-GMP PDE5->GMP Degradation Inhibitor Aminotadalafil / Tadalafil Inhibitor->PDE5 Inhibition

Caption: Signaling pathway of PDE5 inhibition by aminotadalafil/tadalafil.

Analytical Characterization

The identification and structural elucidation of aminotadalafil in seized products rely on a combination of chromatographic and spectroscopic techniques.

Experimental Protocols
  • Sample Preparation: A common method involves extracting the contents of capsules or the bulk powder with a solvent such as methanol or ethanol. The mixture is typically sonicated to ensure complete dissolution of the analyte, followed by centrifugation and filtration (e.g., through a 0.45 μm syringe filter) to remove insoluble excipients before analysis.[3][9]

  • High-Performance Liquid Chromatography (HPLC):

    • System: An HPLC system equipped with a diode-array detector (DAD) is frequently used for initial screening and quantification.[2][10]

    • Column: A reverse-phase C8 or C18 column (e.g., 4.6 mm x 150 mm, 5 μm particle size) is typically employed.[10]

    • Mobile Phase: A gradient elution is often used, consisting of a mixture of an aqueous solvent (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile.[9][10]

    • Detection: The UV spectrum of aminotadalafil is very similar to tadalafil, with absorption maxima typically observed around 220, 284, and 291 nm.[3][11]

  • Mass Spectrometry (MS):

    • Technique: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for unambiguous identification.[3] Electrospray ionization (ESI) is a common ionization source.

    • Analysis: High-resolution mass spectrometry (HRMS) provides accurate mass measurements, allowing for the determination of the elemental composition. The protonated molecule [M+H]⁺ for aminotadalafil is observed at an m/z corresponding to its molecular formula, C₂₁H₁₈N₄O₄.[11][12] Tandem MS (MS/MS) experiments are used to generate characteristic fragmentation patterns for structural confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: ¹H and ¹³C NMR are crucial for the definitive structural elucidation of the molecule, confirming the connectivity of atoms and the stereochemistry.[2][13]

    • Solvent: Deuterated solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) are used to dissolve the isolated compound.

    • Analysis: The ¹H NMR spectrum of aminotadalafil shows characteristic signals for the aromatic, methine, and methylene protons. The key differentiating feature from tadalafil is the absence of the N-methyl signal and the presence of signals corresponding to the amino group protons.[13]

Logical Workflow for Identification```dot

digraph "Identification Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

Sample [label="Suspect Supplement\n(Capsule/Powder)", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Solvent Extraction\n(e.g., Methanol)", fillcolor="#FFFFFF", fontcolor="#202124"]; Filtration [label="Filtration / Centrifugation", fillcolor="#FFFFFF", fontcolor="#202124"]; HPLC [label="HPLC-DAD Screening", fillcolor="#FBBC05", fontcolor="#202124"]; LCMS [label="LC-MS/MS Confirmation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NMR [label="NMR Structural Elucidation\n(for novel analogs)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ID [label="Identification of\nAminotadalafil", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Sample -> Extraction [color="#5F6368"]; Extraction -> Filtration [color="#5F6368"]; Filtration -> HPLC [label="Initial Analysis", color="#5F6368"]; HPLC -> LCMS [label="Confirm Identity\n& Mass", color="#5F6368"]; LCMS -> ID [color="#5F6368"]; HPLC -> NMR [label="Isolate for\nStructure Proof", style=dashed, color="#5F6368"]; NMR -> ID [style=dashed, color="#5F6368"]; }

Caption: Structural relationship between tadalafil and aminotadalafil.

Conclusion

Aminotadalafil is a potent, unapproved synthetic analog of tadalafil that continues to be identified as an adulterant in consumer products. Its discovery and prevalence highlight the ongoing public health risks associated with the unregulated dietary supplement market. For the scientific community, the study of aminotadalafil provides a case study in the detection and characterization of designer drugs. The analytical workflows and data presented in this guide serve as a technical resource for researchers involved in pharmaceutical analysis, forensic chemistry, and drug discovery. Further research to quantify its PDE5 inhibitory potency relative to tadalafil and to fully characterize its pharmacological and toxicological profile is warranted to better understand the risks it poses.

References

In-Vitro Characterization of (R,S)-Aminotadalafil's Interaction with Phosphodiesterase 5: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro evaluation of (R,S)-Aminotadalafil, a structural analogue of Tadalafil, and its inhibitory effects on phosphodiesterase 5 (PDE5). This document outlines the core methodologies for assessing its potency and mechanism of action, presents available data in a structured format, and visualizes key biological pathways and experimental workflows.

Introduction to this compound and PDE5 Inhibition

Phosphodiesterase 5 (PDE5) is a key enzyme in the cyclic guanosine monophosphate (cGMP) signaling pathway. It specifically hydrolyzes cGMP, a second messenger that mediates smooth muscle relaxation and vasodilation in various tissues.[1][2] Inhibition of PDE5 leads to an accumulation of cGMP, thereby enhancing the vasodilatory effects of nitric oxide (NO). This mechanism is the foundation for the therapeutic use of PDE5 inhibitors in conditions such as erectile dysfunction and pulmonary arterial hypertension.[2][3][4]

Aminotadalafil is a structural analogue of the well-characterized PDE5 inhibitor, Tadalafil.[5] While it is recognized as a potent PDE5 inhibitor, specific in-vitro quantitative data for the racemic mixture this compound is not extensively reported in publicly available literature.[5][6] Some reports suggest that due to its reactive hydrazone group, aminotadalafil may act as an irreversible inhibitor of PDE5, which could lead to a prolonged pharmacological effect.[7] This guide provides a framework for the in-vitro studies required to characterize such compounds.

Data Presentation: PDE5 Inhibition

A thorough literature search did not yield specific in-vitro quantitative data (e.g., IC50, Ki) for the racemic mixture of this compound. For reference and comparative purposes, the inhibitory activity of the parent compound, Tadalafil, against PDE5 is presented below.

CompoundIC50 (nM)Ki (nM)Assay ConditionsReference
Tadalafil~1-2Not ReportedRecombinant human PDE5, specific assay conditions may vary.[8]
Tadalafil1.8Not ReportedNot Specified[9]

Note: IC50 values are highly dependent on assay conditions, including substrate concentration. The inhibition constant (Ki) provides a more direct measure of binding affinity.

Experimental Protocols: In-Vitro PDE5 Inhibition Assay

The following is a representative protocol for determining the in-vitro inhibitory activity of a test compound such as this compound on human recombinant PDE5. This protocol is based on commonly used methods, such as colorimetric or fluorescence polarization-based assays.[10][11][12][13]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for PDE5.

Materials:

  • Human recombinant PDE5A1 enzyme

  • Cyclic guanosine monophosphate (cGMP) as the substrate

  • Test compound: this compound

  • Reference compound: Tadalafil

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EDTA)

  • Detection reagents (e.g., Malachite Green for colorimetric assay, or a fluorescently labeled cGMP and a phosphate-binding agent for fluorescence polarization assay)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound and Tadalafil in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solutions to create a range of test concentrations.

  • Assay Reaction:

    • In a 96-well plate, add the assay buffer, the diluted test compound or reference compound, and the human recombinant PDE5 enzyme.

    • Initiate the enzymatic reaction by adding the cGMP substrate.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 30 minutes).

  • Detection:

    • Stop the reaction (e.g., by adding a stop solution).

    • Add the detection reagents according to the specific assay kit instructions.

      • Colorimetric Assay: This method typically involves a secondary enzyme (e.g., 5'-nucleotidase) to convert the product GMP to guanosine and inorganic phosphate (Pi). The Pi is then quantified using a reagent like Malachite Green, which forms a colored complex. The absorbance is measured at a specific wavelength (e.g., 620 nm).[13]

      • Fluorescence Polarization (FP) Assay: This assay uses a fluorescently labeled cGMP as the substrate. The binding of a phosphate-binding agent to the product (fluorescently labeled GMP and inorganic phosphate) results in a change in the fluorescence polarization, which can be measured.[11][12]

  • Data Analysis:

    • Calculate the percentage of PDE5 inhibition for each concentration of the test compound compared to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Signaling Pathway

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 NO Nitric Oxide (NO) sGC_inactive Soluble Guanylate Cyclase (Inactive) NO->sGC_inactive binds to sGC_active Soluble Guanylate Cyclase (Active) sGC_inactive->sGC_active activates cGMP cGMP sGC_active->cGMP catalyzes conversion GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG activates GMP 5'-GMP (Inactive) cGMP->GMP hydrolyzed by Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation leads to PDE5 Phosphodiesterase 5 (PDE5) PDE5->GMP Aminotadalafil This compound Aminotadalafil->PDE5 inhibits G cluster_0 Preparation cluster_1 Assay cluster_2 Detection & Analysis A Prepare this compound and Tadalafil Stock Solutions B Perform Serial Dilutions A->B C Add Reagents to 96-well Plate: Buffer, Compound, PDE5 B->C D Initiate Reaction with cGMP Substrate C->D E Incubate at 37°C D->E F Stop Reaction and Add Detection Reagents E->F G Measure Signal (Absorbance or Fluorescence Polarization) F->G H Calculate % Inhibition and Determine IC50 G->H G cluster_0 Enzyme-Substrate Interaction cluster_1 Competitive Inhibition PDE5_active PDE5 Active Site cGMP_substrate cGMP (Substrate) PDE5_active->cGMP_substrate binds to hydrolysis Hydrolysis to 5'-GMP cGMP_substrate->hydrolysis Aminotadalafil_inhibitor This compound (Competitive Inhibitor) Aminotadalafil_inhibitor->PDE5_active competes for binding No_hydrolysis No Hydrolysis Aminotadalafil_inhibitor->No_hydrolysis

References

Aminotadalafil: A Preclinical Exploration of Therapeutic Applications Beyond Erectile Dysfunction

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary

Aminotadalafil, a structural analog of the well-established phosphodiesterase type 5 (PDE5) inhibitor tadalafil, has emerged in non-clinical settings, prompting interest in its pharmacological profile and potential therapeutic applications. While clinical data on aminotadalafil is nonexistent, its close structural relationship to tadalafil provides a strong rationale for exploring its potential in conditions where PDE5 inhibition has proven beneficial. This technical guide synthesizes the extensive clinical and preclinical data on tadalafil to extrapolate the potential therapeutic avenues for aminotadalafil beyond its presumed use in erectile dysfunction. The established efficacy of tadalafil in pulmonary arterial hypertension (PAH) and benign prostatic hyperplasia (BPH) serves as the primary framework for this exploration. We will delve into the underlying pathophysiology of these conditions, the mechanism of action of PDE5 inhibitors, and the quantitative outcomes of key clinical trials with tadalafil, while also touching upon emerging areas of research such as heart failure and oncology. This document aims to provide a comprehensive resource for researchers and drug development professionals interested in the potential of aminotadalafil and other novel PDE5 inhibitors.

Introduction to Aminotadalafil

Aminotadalafil is a derivative of tadalafil, distinguished by the presence of an additional amino group.[1] While tadalafil is an FDA-approved medication for erectile dysfunction, benign prostatic hyperplasia, and pulmonary arterial hypertension, aminotadalafil is not approved for human consumption and has been identified as an illegal adulterant in some dietary supplements.[2][3] The structural modification in aminotadalafil is hypothesized to alter its pharmacokinetic and pharmacodynamic properties, potentially leading to increased bioavailability, a longer half-life, or altered selectivity, though these claims are not yet substantiated by scientific studies.[2][4] Given the lack of direct research on aminotadalafil, this guide will focus on the established therapeutic applications of its parent compound, tadalafil, to provide a scientifically grounded exploration of aminotadalafil's potential.

Mechanism of Action: The Nitric Oxide/cGMP/PDE5 Pathway

The therapeutic effects of tadalafil, and presumably aminotadalafil, are mediated through the inhibition of phosphodiesterase type 5 (PDE5), an enzyme that plays a crucial role in regulating cellular levels of cyclic guanosine monophosphate (cGMP).[5] The nitric oxide (NO)-cGMP signaling pathway is central to vasodilation and smooth muscle relaxation in various tissues.

Signaling Pathway of PDE5 Inhibition

PDE5_Inhibition cluster_invisible NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP PDE5 PDE5 PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP 5'-GMP (inactive) PDE5->GMP Degrades Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation Aminotadalafil Aminotadalafil/ Tadalafil Aminotadalafil->PDE5 Inhibits

Caption: The NO/cGMP/PDE5 signaling pathway and the inhibitory action of aminotadalafil/tadalafil.

Potential Therapeutic Application: Pulmonary Arterial Hypertension (PAH)

PAH is a progressive disease characterized by elevated pulmonary artery pressure, leading to right heart failure and death.[6] The rationale for using PDE5 inhibitors in PAH stems from their ability to induce vasodilation in the pulmonary vasculature, thereby reducing the workload on the right ventricle.[7]

Pathophysiology of PAH and Rationale for PDE5 Inhibition

In PAH, there is an imbalance between vasodilators (like NO and prostacyclin) and vasoconstrictors (like endothelin-1), leading to increased pulmonary vascular resistance. PDE5 is highly expressed in the pulmonary arteries, and its inhibition by agents like tadalafil leads to increased cGMP levels, promoting vasodilation and inhibiting vascular remodeling.[8]

Evidence from Tadalafil Clinical Trials

A pivotal 16-week, double-blind, placebo-controlled study (PHIRST) evaluated the efficacy and safety of tadalafil in 405 patients with PAH.[9][10]

Parameter Placebo Tadalafil 40 mg p-value Reference
Change in 6-Minute Walk Distance (meters) -+33 (placebo-corrected)<0.01[9][10]
Incidence of Clinical Worsening -68% relative risk reduction0.038[9][10]
Time to Clinical Worsening -Improved0.041[9][10]
Experimental Protocol: PHIRST Trial
  • Study Design: 16-week, randomized, double-blind, placebo-controlled, parallel-group study.[9][10]

  • Patient Population: 405 patients with idiopathic or associated PAH, either treatment-naive or on background bosentan therapy.[9][10]

  • Intervention: Patients were randomized to receive placebo or tadalafil at doses of 2.5, 10, 20, or 40 mg orally once daily.[9][10]

  • Primary Endpoint: Change from baseline in 6-minute walk distance.[9][10]

  • Secondary Endpoints: Time to clinical worsening, incidence of clinical worsening, changes in WHO functional class, and health-related quality of life.[9][10]

Potential Therapeutic Application: Benign Prostatic Hyperplasia (BPH)

BPH is a common condition in aging men characterized by the non-malignant enlargement of the prostate gland, leading to lower urinary tract symptoms (LUTS).[11]

Pathophysiology of BPH-LUTS and Rationale for PDE5 Inhibition

The pathophysiology of BPH-LUTS is multifactorial, involving both static (enlarged prostate) and dynamic (increased smooth muscle tone in the prostate and bladder neck) components. PDE5 is expressed in the smooth muscle of the prostate, bladder, and their vascular supply.[12] Inhibition of PDE5 is thought to induce smooth muscle relaxation, leading to improved urinary flow and a reduction in LUTS.[13]

Evidence from Tadalafil Clinical Trials

Multiple randomized, double-blind, placebo-controlled trials have demonstrated the efficacy of once-daily tadalafil (5 mg) for the treatment of BPH-LUTS.[1][3][14]

Parameter Placebo Tadalafil 5 mg p-value Reference
Change in International Prostate Symptom Score (IPSS) -3.6-5.60.004[3][14]
Change in IPSS (vs. Placebo and Tamsulosin) --2.1 (vs. placebo)0.001[1]
Change in BPH Impact Index (BII) -1.2-1.80.029[3]
Change in Maximum Urinary Flow Rate (Qmax, mL/s) -+2.4 (vs. placebo)0.009[1]
Experimental Protocol: International, Randomized, Parallel, Placebo-Controlled Clinical Trial
  • Study Design: Randomized, double-blind, international, placebo-controlled, parallel-group study with a 4-week placebo run-in period followed by 12 weeks of treatment.[1]

  • Patient Population: Men aged 45 years or older with LUTS suggestive of BPH (IPSS ≥13) and a Qmax between 4 and 15 mL/s.[1]

  • Intervention: Patients were randomized to receive placebo, tadalafil 5 mg, or tamsulosin 0.4 mg once daily.[1]

  • Primary Endpoint: Change from baseline in total IPSS.[1]

  • Secondary Endpoints: BPH Impact Index (BII), IPSS Quality of Life Index, Treatment Satisfaction Scale-BPH, International Index of Erectile Function-Erectile Function (IIEF-EF) domain, and Qmax.[1]

  • Statistical Analysis: Analysis of covariance (ANCOVA) or ranked analysis of variance (ANOVA) for continuous variables and Cochran-Mantel-Haenszel or Fisher's exact test for categorical variables.[1]

Emerging Areas of Research for PDE5 Inhibitors

Preclinical and early clinical studies suggest that the therapeutic potential of PDE5 inhibitors may extend to other conditions.

Heart Failure

Preclinical studies in animal models of heart failure have shown that tadalafil can attenuate ischemic cardiomyopathy, reduce fibrosis and apoptosis, and preserve left ventricular function.[15][16] However, clinical trials in patients with heart failure with preserved ejection fraction have yielded mixed results, and tadalafil is not currently recommended for the treatment of heart failure.[17][18][19]

Experimental Workflow for Preclinical Heart Failure Study

HF_Workflow Mice Adult Male Mice MI Myocardial Infarction (Ligation of Left Coronary Artery) Mice->MI Treatment Daily Treatment (4 weeks) MI->Treatment Tadalafil Tadalafil (1 mg/kg) Treatment->Tadalafil DMSO Control (10% DMSO) Treatment->DMSO Analysis Analysis Tadalafil->Analysis DMSO->Analysis Infarct Infarct Size (TTC Staining) Analysis->Infarct Fibrosis Fibrosis (Masson's Trichrome) Analysis->Fibrosis Apoptosis Apoptosis (TUNEL Assay) Analysis->Apoptosis LV_Function LV Function (Echocardiography) Analysis->LV_Function

Caption: Workflow of a preclinical study investigating tadalafil in a mouse model of heart failure.

Oncology

Emerging research suggests that PDE5 inhibitors may have immunomodulatory effects within the tumor microenvironment.[2] Preclinical and early clinical studies in melanoma and head and neck squamous cell carcinoma have indicated that tadalafil can reduce the number of myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs), which are known to suppress anti-tumor immune responses.[6][20][21] This suggests a potential role for PDE5 inhibitors as adjuvants in cancer immunotherapy.[22]

Safety and Regulatory Status of Aminotadalafil

It is crucial to emphasize that aminotadalafil is not an approved pharmaceutical agent.[2] Its safety and toxicity have not been rigorously evaluated in controlled studies. A safety data sheet for aminotadalafil indicates that it is harmful if swallowed and is suspected of damaging fertility or the unborn child.[23][24] Researchers and drug development professionals should exercise extreme caution and adhere to all regulatory guidelines when handling and investigating this compound.

Conclusion and Future Directions

While aminotadalafil itself remains a largely uncharacterized compound, the extensive body of evidence for its parent drug, tadalafil, provides a strong foundation for exploring its potential therapeutic applications beyond erectile dysfunction. The proven efficacy of tadalafil in treating PAH and BPH highlights the potential of PDE5 inhibition in these conditions. The structural modifications in aminotadalafil may offer an opportunity for improved pharmacokinetic or pharmacodynamic properties, but this remains speculative without further research.

Future research should focus on:

  • In vitro and preclinical studies to directly compare the potency, selectivity, and pharmacokinetic profile of aminotadalafil with tadalafil.

  • Safety and toxicology studies to establish a comprehensive safety profile for aminotadalafil.

  • Exploratory preclinical studies in models of PAH, BPH, heart failure, and cancer to determine if aminotadalafil offers any advantages over existing PDE5 inhibitors.

A thorough understanding of the pharmacological properties of aminotadalafil is a prerequisite for any potential clinical development. This whitepaper serves as a starting point for researchers and drug developers to understand the potential landscape for this and other novel PDE5 inhibitors.

References

Methodological & Application

Application Note: Chiral Liquid Chromatography-Mass Spectrometry for the Enantioselective Separation of Aminotadalafil Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a robust and sensitive method for the separation and identification of four aminotadalafil stereoisomers using chiral liquid chromatography coupled with mass spectrometry (LC-MS). Aminotadalafil, a potent phosphodiesterase type 5 (PDE5) inhibitor and an analog of tadalafil, possesses two chiral centers, resulting in four stereoisomers: (6R,12aR), (6R,12aS), (6S,12aS), and (6S,12aR). As stereoisomers can exhibit different pharmacological and toxicological profiles, their effective separation and identification are critical in drug development, quality control, and forensic analysis. The described method provides excellent resolution of all four stereoisomers, making it suitable for researchers, scientists, and drug development professionals.

Introduction

Aminotadalafil is a structural analog of tadalafil, a widely used medication for erectile dysfunction. It has been identified as an undeclared ingredient in some "natural" or "herbal" supplements. The presence of two stereogenic centers in the aminotadalafil molecule gives rise to two pairs of enantiomers: (6R,12aR)-aminotadalafil (RR-ATDF) and (6S,12aS)-aminotadalafil (SS-ATDF), and (6R,12aS)-aminotadalafil (RS-ATDF) and (6S,12aR)-aminotadalafil (SR-ATDF). The spatial arrangement of these isomers can significantly influence their interaction with biological targets, leading to variations in efficacy and safety.

Chiral liquid chromatography is the technique of choice for separating stereoisomers. When coupled with mass spectrometry, it provides a powerful tool for both the separation and the specific detection and quantification of each isomer, even in complex matrices. This application note details a reliable LC-MS method for the baseline separation of the four aminotadalafil stereoisomers.

Experimental Protocols

Sample Preparation

A simple and efficient methanol extraction is employed for sample preparation.

Materials:

  • Methanol (LC-MS grade)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

Protocol:

  • Weigh 100 mg of the sample (e.g., powdered health food product) into a 15 mL centrifuge tube.

  • Add 10 mL of methanol to the tube.

  • Vortex the mixture for 5 minutes to ensure thorough extraction.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an LC vial.

  • The sample is now ready for injection into the LC-MS system.

Note on Sample Preparation: It is crucial to avoid strongly basic conditions during sample preparation, as this can cause structural conversion between the stereoisomers.

Chiral Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

The chromatographic separation is achieved using a chiral column with a mobile phase consisting of acetonitrile and formic acid.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer with an Electrospray Ionization (ESI) source

Chromatographic Conditions:

ParameterValue
Column Chiral Stationary Phase Column (e.g., polysaccharide-based)
Mobile Phase 0.1% Formic Acid in Water : Acetonitrile (7:3, v/v)
Flow Rate 0.5 mL/min (representative value)
Column Temperature 30°C
Injection Volume 5 µL (representative value)

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV (representative value)
Cone Voltage 30 V (representative value)
Source Temperature 120°C (representative value)
Desolvation Temperature 350°C (representative value)
Gas Flow (Desolvation) 600 L/hr (representative value)
Gas Flow (Cone) 50 L/hr (representative value)

Data Presentation

The following table summarizes the key quantitative data for the four aminotadalafil stereoisomers. The retention times are provided as representative values and should be confirmed experimentally. The resolution for all stereoisomers has been reported to be greater than 1.3.

Isomer NameAbbreviationMolecular FormulaMolecular Weight ( g/mol )Precursor Ion (m/z) [M+H]⁺Representative Retention Time (min)
(6R,12aR)-2-amino-6-(1,3-benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dioneRR-ATDFC₂₁H₁₈N₄O₄390.39391.1410.5
(6R,12aS)-2-amino-6-(1,3-benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dioneRS-ATDFC₂₁H₁₈N₄O₄390.39391.1412.8
(6S,12aS)-2-amino-6-(1,3-benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dioneSS-ATDFC₂₁H₁₈N₄O₄390.39391.1415.2
(6S,12aR)-2-amino-6-(1,3-benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dioneSR-ATDFC₂₁H₁₈N₄O₄390.39391.1418.1

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms Chiral LC-MS Analysis sp1 Weigh Sample sp2 Add Methanol sp1->sp2 sp3 Vortex sp2->sp3 sp4 Centrifuge sp3->sp4 sp5 Filter Supernatant sp4->sp5 lcms1 Inject Sample sp5->lcms1 Extracted Sample lcms2 Chiral Separation on Column lcms1->lcms2 lcms3 ESI-MS Detection lcms2->lcms3 lcms4 Data Acquisition lcms3->lcms4 data_analysis Data Analysis (Peak Integration and Identification) lcms4->data_analysis Chromatographic and Spectral Data

Caption: Experimental workflow for the chiral separation of aminotadalafil isomers.

aminotadalafil_isomers RR (6R,12aR)-Aminotadalafil (RR-ATDF) SS (6S,12aS)-Aminotadalafil (SS-ATDF) RR->SS Enantiomers RS (6R,12aS)-Aminotadalafil (RS-ATDF) RR->RS Diastereomers SR (6S,12aR)-Aminotadalafil (SR-ATDF) RR->SR Diastereomers SS->RS Diastereomers SS->SR Diastereomers RS->SR Enantiomers

Caption: Stereochemical relationships between the four aminotadalafil isomers.

Conclusion

The presented chiral liquid chromatography-mass spectrometry method provides a reliable and specific approach for the separation and identification of the four stereoisomers of aminotadalafil. The simple sample preparation and the high resolution of the chromatographic method make it a valuable tool for quality control of pharmaceutical products, analysis of dietary supplements, and in the field of drug development. The use of mass spectrometry as a detector ensures high specificity and sensitivity, allowing for the unambiguous identification of each isomer. This method is essential for ensuring the safety and efficacy of products containing tadalafil analogs and for regulatory monitoring.

Application Note: High-Pressure Liquid Chromatography (HPLC) Method for (R,S)-Aminotadalafil Detection

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(R,S)-Aminotadalafil is a known impurity and a potential metabolite of Tadalafil, a potent phosphodiesterase type 5 (PDE5) inhibitor. Due to the stereoisomeric nature of Aminotadalafil, which contains two chiral centers, the separation and quantification of its enantiomers and diastereomers are crucial for pharmaceutical quality control and drug development. This application note details a robust High-Pressure Liquid Chromatography (HPLC) method for the detection and chiral separation of this compound.

Instrumentation and Chromatographic Conditions

A reliable method for the chiral separation of Aminotadalafil stereoisomers can be achieved using chiral liquid chromatography coupled with mass spectrometry (LC/MS).[1] The following table summarizes the key instrument parameters and chromatographic conditions.

ParameterValue
HPLC System Agilent 1120 Compact LC or equivalent
Column Chiralpak IC (250 mm × 4.6 mm, 5 µm) or Lux Cellulose-3 (150 mm x 4.6 mm, 3 µm)
Mobile Phase n-hexane:isopropanol:diethylamine (60:40:0.1, v/v/v) or 0.1% formic acid in acetonitrile/water (7:3, v/v)
Flow Rate 0.4 - 0.9 mL/min
Injection Volume 10 µL
Column Temperature 30-40 °C
Detector UV at 279 nm or Mass Spectrometer

Method Validation Summary

The analytical method should be validated in accordance with ICH guidelines to ensure it is suitable for its intended purpose.[2][3] Key validation parameters are summarized below.

Validation ParameterTypical Acceptance Criteria
Specificity The method should be able to resolve the different stereoisomers of Aminotadalafil from each other and from other potential impurities. Resolution between any two isomers should be greater than 1.3.[1]
Linearity A linear relationship should be established between the concentration of the analyte and the detector response. A correlation coefficient (r²) of >0.999 is typically desired.
Accuracy The closeness of the test results to the true value. Mean percentage recoveries should be in the range of 98% to 102%.[4]
Precision The degree of scatter between a series of measurements. The relative standard deviation (RSD) should not be more than 2.0%.[4]
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. For a related substance, this can be around 0.05 µg/mL.[5]
Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. For a related substance, this can be around 0.15 µg/mL.[5]

Experimental Protocols

1. Preparation of Standard Solutions

  • Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.15 to 5.00 µg/mL.[5]

2. Sample Preparation

  • Bulk Drug Substance: Accurately weigh a quantity of the Tadalafil bulk drug substance equivalent to about 10 mg of Tadalafil and transfer to a 100 mL volumetric flask. Add the mobile phase, sonicate to dissolve, and dilute to volume with the mobile phase.

  • Pharmaceutical Dosage Forms (Tablets): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to 10 mg of Tadalafil and transfer to a 100 mL volumetric flask. Add approximately 70 mL of mobile phase and sonicate for 15 minutes with intermittent shaking. Cool to room temperature and dilute to volume with the mobile phase. Filter the solution through a 0.45 µm nylon filter.

3. Chromatographic Procedure

  • Set up the HPLC system with the specified column and mobile phase.

  • Equilibrate the column with the mobile phase at the specified flow rate for at least 30 minutes or until a stable baseline is achieved.

  • Inject 10 µL of the blank (mobile phase), followed by the standard solutions and then the sample solutions.

  • Record the chromatograms and measure the peak areas for the Aminotadalafil stereoisomers.

4. Data Analysis

  • Identify the peaks of the this compound stereoisomers in the sample chromatogram by comparing their retention times with those of the standard solutions.

  • Calculate the concentration of each stereoisomer in the sample using the external standard method.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Standard_Prep Prepare this compound Standard Solutions Injection Inject Samples and Standards Standard_Prep->Injection Sample_Prep Prepare Tadalafil Sample Solutions Sample_Prep->Injection HPLC_System HPLC System Setup (Column, Mobile Phase, Flow Rate) Equilibration Column Equilibration HPLC_System->Equilibration Equilibration->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection UV or MS Detection Chromatography->Detection Integration Peak Integration and Quantification Detection->Integration Reporting Generate Report Integration->Reporting

Caption: Experimental workflow for the HPLC analysis of this compound.

References

Application Note: High-Sensitivity Identification of Aminotadalafil in Complex Matrices by Tandem Mass Spectrometry (MS/MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the identification and semi-quantitative analysis of aminotadalafil in complex matrices, such as dietary supplements and herbal products, using tandem mass spectrometry (MS/MS). Aminotadalafil, an analogue of the phosphodiesterase type 5 (PDE5) inhibitor tadalafil, is an unapproved drug substance that has been identified as an adulterant in products marketed for sexual enhancement. The presented protocol outlines a comprehensive workflow, including sample preparation, liquid chromatography (LC) conditions, and optimized MS/MS parameters for the confident identification of aminotadalafil.

Introduction

The illegal adulteration of dietary supplements with synthetic pharmaceutical compounds is a significant public health concern. Tadalafil analogues, such as aminotadalafil, are designed to mimic the therapeutic effects of the approved drug but have not undergone the rigorous safety and efficacy testing required for pharmaceutical products. Therefore, sensitive and specific analytical methods are crucial for their detection in complex sample matrices. Tandem mass spectrometry, coupled with liquid chromatography (LC-MS/MS), offers the high selectivity and sensitivity required for the unambiguous identification of such adulterants.[1][2] This method relies on the specific fragmentation of a precursor ion into product ions, creating a unique "fingerprint" for the target analyte.

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical for removing matrix interferences and enriching the analyte of interest. Two protocols are provided, a simple extraction for initial screening and a more comprehensive solid-phase extraction (SPE) for complex matrices and quantitative analysis.

Protocol 1: Simple Methanol Extraction

This method is suitable for rapid screening of capsules and powders.

  • Accurately weigh 100 mg of the homogenized sample into a 15 mL polypropylene centrifuge tube.

  • Add 10 mL of methanol to the tube.

  • Vortex for 1 minute to ensure thorough mixing.

  • Sonicate for 30 minutes in a water bath.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.[3]

Protocol 2: Solid-Phase Extraction (SPE)

This protocol is recommended for complex matrices such as herbal blends and liquid supplements to achieve lower detection limits.

  • Prepare the sample as described in Protocol 1 (steps 1-5).

  • Evaporate the filtered supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of 5% methanol in water.

  • Condition a polymeric reversed-phase SPE cartridge (e.g., 60 mg, 3 mL) with 3 mL of methanol followed by 3 mL of water.

  • Load the reconstituted sample onto the SPE cartridge.

  • Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

  • Elute the analyte with 3 mL of methanol.

  • Evaporate the eluate to dryness and reconstitute in 1 mL of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography

A reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used to separate aminotadalafil from other components in the sample extract. Due to the existence of stereoisomers of aminotadalafil, chiral chromatography may be necessary for their specific identification.[3][4]

ParameterCondition
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) or Chiral column for isomer separation[3][4]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Tandem Mass Spectrometry

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is used for the detection of aminotadalafil. The instrument should be operated in Multiple Reaction Monitoring (MRM) mode for highest sensitivity and selectivity.

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Gas Flow Optimized for the specific instrument
MRM Transitions See Table 2
Collision Energy To be optimized for each transition

Data Presentation

The following tables summarize the key quantitative data for the identification of aminotadalafil.

Table 1: Molecular and Chromatographic Properties of Aminotadalafil

CompoundMolecular FormulaMolecular Weight[M+H]⁺ (Calculated)Typical Retention Time (min)
AminotadalafilC₂₁H₁₈N₄O₄390.39 g/mol 391.14 m/z5-7

Table 2: Proposed MRM Transitions for Aminotadalafil Identification

Note: The following product ions are proposed based on the known fragmentation of tadalafil and its analogues. The user should verify and optimize these transitions on their specific instrumentation.

Precursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)
391.14262.1135.1

Mandatory Visualization

experimental_workflow sample Sample Acquisition (Dietary Supplement) prep Sample Preparation (Extraction / SPE) sample->prep Homogenization lc Liquid Chromatography (Separation) prep->lc Filtered Extract ms Tandem Mass Spectrometry (Detection) lc->ms Eluent data Data Analysis (Identification & Quantification) ms->data Mass Spectra

Caption: Experimental workflow for aminotadalafil identification.

fragmentation_pathway precursor Aminotadalafil [M+H]⁺ m/z 391.14 fragment1 Product Ion 1 [Piperonyl group loss] m/z 262.1 precursor->fragment1 Collision-Induced Dissociation (CID) fragment2 Product Ion 2 [Piperonyl cation] m/z 135.1 precursor->fragment2 CID

Caption: Proposed fragmentation of aminotadalafil in MS/MS.

Discussion

The presented LC-MS/MS method provides a reliable approach for the identification of aminotadalafil in complex matrices. The simple methanol extraction is suitable for rapid screening, while the SPE protocol offers enhanced cleanup for more challenging samples, leading to improved sensitivity and robustness of the assay. The proposed MRM transitions are based on the characteristic fragmentation of the tadalafil scaffold, primarily the loss of the piperonyl group and the formation of the stable piperonyl cation. It is crucial for users to optimize the collision energies for these transitions on their specific mass spectrometer to achieve the best sensitivity. For definitive stereoisomer identification, the use of a chiral column is necessary.[3][4] The limit of detection (LOD) and limit of quantification (LOQ) for aminotadalafil are expected to be in the low ng/mL range, similar to what has been reported for other tadalafil analogues.

Conclusion

This application note provides a detailed protocol for the identification of aminotadalafil in complex matrices using tandem mass spectrometry. The combination of efficient sample preparation, robust liquid chromatography, and sensitive mass spectrometric detection allows for the confident identification of this unapproved drug substance, aiding in the efforts to ensure the safety and quality of dietary supplements.

References

Application Notes and Protocols for a Validated RP-HPLC Method for Tadalafil and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tadalafil, a potent phosphodiesterase type 5 (PDE5) inhibitor, is widely used in the treatment of erectile dysfunction and pulmonary arterial hypertension. The pharmaceutical industry requires robust analytical methods to ensure the quality, purity, and potency of tadalafil in bulk drug substances and finished pharmaceutical products. Furthermore, the emergence of various structural analogs of tadalafil, often found as undeclared ingredients in herbal supplements or as process-related impurities, necessitates the development of comprehensive analytical methods capable of separating and quantifying tadalafil from its related compounds.[1][2]

This document provides a detailed application note and protocol for the development and validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of tadalafil and its potential analogs. The method is designed to be stability-indicating, capable of separating tadalafil from its degradation products and common analogs.[3][4][5] The validation of this method is based on the International Council for Harmonisation (ICH) guidelines.

Chromatographic Conditions

A gradient RP-HPLC method is proposed to ensure the effective separation of tadalafil from its analogs which may possess a range of polarities.

Table 1: Proposed Chromatographic Conditions

ParameterRecommended Condition
HPLC System Quaternary Gradient HPLC with UV/PDA Detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient Program Time (min)
0
15
20
22
25
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 35°C
Detection Wavelength 285 nm

Experimental Protocols

Standard and Sample Preparation

2.1.1. Standard Stock Solution (Tadalafil and Analogs)

  • Accurately weigh approximately 10 mg of Tadalafil reference standard and each available analog standard.

  • Transfer each standard into a separate 10 mL volumetric flask.

  • Dissolve and dilute to volume with a diluent (e.g., Acetonitrile:Water 50:50 v/v). This will yield a stock solution of approximately 1000 µg/mL for each compound.

2.1.2. Working Standard Solution

  • From the stock solutions, prepare a mixed working standard solution containing Tadalafil and its analogs at a suitable concentration (e.g., 100 µg/mL of Tadalafil and 10 µg/mL of each analog) by diluting with the diluent.

2.1.3. Sample Preparation (from tablets)

  • Weigh and finely powder not fewer than 20 tablets to determine the average tablet weight.

  • Accurately weigh a portion of the powder equivalent to 10 mg of Tadalafil and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

  • Allow the solution to cool to room temperature and then dilute to the mark with the diluent.

  • Filter the solution through a 0.45 µm nylon syringe filter, discarding the first few mL of the filtrate.

Method Validation Protocol

The developed RP-HPLC method should be validated according to ICH guidelines, covering the following parameters:

2.2.1. System Suitability

Before performing the analysis, the suitability of the chromatographic system must be verified. Inject the working standard solution six times and evaluate the system suitability parameters.

Table 2: System Suitability Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor (T) Not more than 2.0
Theoretical Plates (N) Not less than 2000
% RSD of Peak Areas Not more than 2.0%
% RSD of Retention Times Not more than 1.0%

2.2.2. Specificity (Forced Degradation)

To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on a Tadalafil solution.[3][4][5][6][7]

  • Acid Degradation: Treat the Tadalafil sample solution with 1N HCl at 60°C for 2 hours.

  • Base Degradation: Treat the Tadalafil sample solution with 1N NaOH at 60°C for 2 hours.

  • Oxidative Degradation: Treat the Tadalafil sample solution with 30% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.

  • Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.

Analyze the stressed samples using the proposed HPLC method. The method is considered specific if the degradation product peaks are well-resolved from the main Tadalafil peak and any analog peaks.

2.2.3. Linearity

Prepare a series of at least five concentrations of Tadalafil and each analog covering the expected range (e.g., 50% to 150% of the working concentration). Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²).

Table 3: Linearity Parameters

AnalyteConcentration Range (µg/mL)Correlation Coefficient (r²)
Tadalafil (e.g., 50 - 150)≥ 0.999
Analog 1 (e.g., 5 - 15)≥ 0.999
Analog 2 (e.g., 5 - 15)≥ 0.999

2.2.4. Accuracy (% Recovery)

The accuracy of the method should be determined by the recovery of a known amount of Tadalafil and analogs spiked into a placebo matrix. Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration) in triplicate.

Table 4: Accuracy (Recovery) Study

AnalyteSpiked LevelMean Recovery (%)% RSD
Tadalafil 80%≤ 2.0
100%≤ 2.0
120%≤ 2.0
Analog 1 80%≤ 2.0
100%≤ 2.0
120%≤ 2.0

2.2.5. Precision

  • Repeatability (Intra-day Precision): Analyze six replicate injections of the working standard solution on the same day.

  • Intermediate Precision (Inter-day Precision): Analyze six replicate injections of the working standard solution on two different days by two different analysts.

Table 5: Precision Data

Parameter% RSD of Peak Area (Tadalafil)% RSD of Peak Area (Analogs)
Repeatability ≤ 2.0%≤ 2.0%
Intermediate Precision ≤ 2.0%≤ 2.0%

2.2.6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) of the chromatogram, where LOD is typically S/N = 3 and LOQ is S/N = 10, or by using the standard deviation of the response and the slope of the calibration curve.

2.2.7. Robustness

Evaluate the robustness of the method by making small, deliberate variations in the chromatographic parameters, such as:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2°C)

  • Mobile phase composition (± 2% organic)

The system suitability parameters should remain within the acceptance criteria for all variations.

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the development and validation of the RP-HPLC method for Tadalafil and its analogs.

RP_HPLC_Method_Development cluster_prep Preparation cluster_method_dev Method Development cluster_validation Method Validation (ICH Guidelines) cluster_analysis Analysis & Reporting Standard_Prep Standard Preparation (Tadalafil & Analogs) Chrom_Cond Chromatographic Conditions (Column, Mobile Phase, Gradient) Standard_Prep->Chrom_Cond Sample_Prep Sample Preparation (e.g., Tablets) Sample_Prep->Chrom_Cond System_Suitability System Suitability Testing Chrom_Cond->System_Suitability Optimize Specificity Specificity (Forced Degradation) System_Suitability->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Data_Acquisition Data Acquisition Robustness->Data_Acquisition Validated Method Report_Generation Report Generation Data_Acquisition->Report_Generation

Caption: Workflow for RP-HPLC Method Development and Validation.

Data Presentation

All quantitative data generated during the method validation should be summarized in clear and concise tables for easy interpretation and comparison, as exemplified in Tables 2 through 5.

Signaling Pathway (Tadalafil's Mechanism of Action)

While not directly part of the method development, understanding the mechanism of action of Tadalafil can be relevant for researchers in drug development. The following diagram illustrates the signaling pathway.

Tadalafil_Mechanism Sexual_Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release sGC_Activation Soluble Guanylate Cyclase (sGC) Activation NO_Release->sGC_Activation GTP_to_cGMP GTP to cGMP Conversion sGC_Activation->GTP_to_cGMP cGMP Increased cGMP Levels GTP_to_cGMP->cGMP Smooth_Muscle_Relaxation Smooth Muscle Relaxation (Vasodilation) cGMP->Smooth_Muscle_Relaxation PDE5 Phosphodiesterase-5 (PDE5) cGMP->PDE5 Hydrolysis to GMP Erection Penile Erection Smooth_Muscle_Relaxation->Erection Tadalafil Tadalafil Tadalafil->PDE5 Inhibits

Caption: Mechanism of Action of Tadalafil.

References

Quantitative Analysis of (R,S)-Aminotadalafil in Dietary Supplements: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R,S)-Aminotadalafil is an unapproved analogue of tadalafil, the active pharmaceutical ingredient in Cialis®, which is used to treat erectile dysfunction. This analogue has been identified as an illegal adulterant in dietary supplements marketed for sexual enhancement. The presence of undeclared and unapproved pharmaceutical ingredients in these products poses a significant health risk to consumers. Therefore, robust and reliable analytical methods are crucial for the detection and quantification of this compound in various dietary supplement matrices to ensure consumer safety and regulatory compliance.

This document provides detailed application notes and protocols for the quantitative analysis of this compound in dietary supplements, focusing on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

The following tables summarize the quantitative data for the analysis of aminotadalafil and its analogues in dietary supplements based on available literature. It is important to note that specific quantitative data for this compound is limited, and data for other tadalafil analogues are included for reference.

Table 1: Quantitative Analysis of Aminotadalafil and Analogues in Dietary Supplements

AnalyteAnalytical MethodMatrixConcentration Range DetectedReference
HomotadalafilHPLC-DADHerbal Product0.058 - 8.735 mg/g[1]

Table 2: Method Validation Parameters for Tadalafil and its Analogues

AnalyteMethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeCorrelation Coefficient (r²)Reference
AminotadalafilLC-MS/MS-20.1 µg/g--
TadalafilHPLC-UV1.03 mg/L3.42 mg/L--[2][3]
TadalafilHPLC-UV--10-150 µg/mL>0.999

Note: Data for tadalafil is provided as a reference due to the limited availability of specific validation data for this compound.

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound using HPLC-UV

This protocol outlines a general procedure for the quantification of this compound in dietary supplement capsules or powders using HPLC-UV. Method validation should be performed according to ICH guidelines.

1. Sample Preparation

  • Accurately weigh the contents of a representative number of dietary supplement capsules to determine the average fill weight.

  • Homogenize the powder from the capsules.

  • Accurately weigh a portion of the homogenized powder (e.g., 100 mg) and transfer it to a suitable volumetric flask (e.g., 10 mL).

  • Add a known volume of extraction solvent (e.g., methanol or acetonitrile).

  • Sonicate the mixture for 15-30 minutes to ensure complete extraction of the analyte.[4]

  • Centrifuge the sample at a sufficient speed and duration (e.g., 4000 rpm for 10 minutes) to pelletize insoluble excipients.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • If necessary, dilute the sample with the mobile phase to fall within the calibration curve range.

2. Chromatographic Conditions

  • Instrument: High-Performance Liquid Chromatograph with a UV-Vis Detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[2][3]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection Wavelength: UV detection at the maximum absorbance wavelength of aminotadalafil (approximately 284 nm and 291 nm).[4]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

3. Calibration and Quantification

  • Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol).

  • Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.

  • Inject the calibration standards and the prepared samples into the HPLC system.

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Protocol 2: Confirmatory Analysis and Quantification using LC-MS/MS

LC-MS/MS provides higher selectivity and sensitivity for the confirmation and quantification of this compound, especially in complex matrices.

1. Sample Preparation

Follow the same sample preparation procedure as described in Protocol 1. The final extract should be compatible with the LC-MS/MS mobile phase.

2. LC-MS/MS Conditions

  • Instrument: Liquid Chromatograph coupled to a tandem Mass Spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion for aminotadalafil is [M+H]⁺ at m/z 391.6. A characteristic product ion for quantification is m/z 269.5.[4]

3. Quantification

Quantification is performed using an internal standard method or an external calibration curve, similar to the HPLC-UV method. The use of a stable isotope-labeled internal standard is recommended for improved accuracy and precision.

Visualizations

Caption: Experimental workflow for the quantitative analysis of this compound.

logical_relationship start Suspected Adulterated Dietary Supplement screening Screening Analysis (e.g., HPLC-UV) start->screening Initial Testing confirmation Confirmatory Analysis (LC-MS/MS) screening->confirmation If positive quantification Quantitative Analysis confirmation->quantification Confirm Identity result Presence and Concentration of this compound Determined quantification->result

Caption: Logical relationship of analytical steps for aminotadalafil detection.

References

Application Note: Sample Preparation for the Analysis of Aminotadalafil in Herbal Products

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Aminotadalafil is a potent, unapproved analogue of tadalafil, a phosphodiesterase type 5 (PDE-5) inhibitor used to treat erectile dysfunction. It has been identified as an illegal adulterant in various herbal products and dietary supplements marketed for sexual enhancement.[1][2][3][4] The analysis of aminotadalafil in these products is challenging due to the complexity of the herbal matrix, which contains numerous compounds that can interfere with detection and quantification. Effective sample preparation is therefore a critical step to isolate the target analyte, remove interfering substances, and ensure accurate and reliable results.

This document provides detailed protocols and methodologies for the extraction and cleanup of aminotadalafil from various herbal product formulations, including powders, capsules, and liquids.

Overview of Sample Preparation Techniques

The primary goal of sample preparation is to extract aminotadalafil from the complex herbal matrix and purify it sufficiently for instrumental analysis, typically by High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detectors.[1][5][6] Key techniques include:

  • Solvent Extraction: The most direct method, involving the use of an organic solvent to dissolve and extract the analyte from the solid or liquid sample matrix. Common solvents include methanol, ethanol, and acetonitrile.[2][7][8][9]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined technique that combines salting-out liquid-liquid extraction with dispersive solid-phase extraction (d-SPE) for cleanup. It is highly effective for analyzing analytes in complex matrices like food and herbal products.[10][11]

  • Column Chromatography (CC): Primarily used for the isolation and purification of a specific compound from a crude extract, often for structural elucidation purposes.[1] While labor-intensive, it provides a very clean sample.

The general workflow for sample preparation is illustrated below.

G cluster_workflow General Sample Preparation Workflow Sample Herbal Product Sample (Capsule, Powder, Liquid) Extraction Step 1: Extraction (Solvent Extraction) Sample->Extraction Cleanup Step 2: Cleanup / Purification (Filtration, d-SPE, CC) Extraction->Cleanup Analysis Step 3: Instrumental Analysis (HPLC, LC-MS/MS) Cleanup->Analysis G cluster_protocol1 Protocol 1: Simple Solvent Extraction Workflow node_weigh Weigh 2-3 g of Homogenized Sample node_solvent Add 25 mL of Methanol or Ethanol node_weigh->node_solvent node_extract Sonicate for 30 min or Vortex for 5 min node_solvent->node_extract node_separate Centrifuge at 4000 rpm for 10 min node_extract->node_separate node_filter Filter Supernatant (0.45 µm Syringe Filter) node_separate->node_filter node_analyze Inject into HPLC or LC-MS/MS node_filter->node_analyze G cluster_protocol2 Protocol 2: QuEChERS Workflow node_weigh Weigh 5 g Sample into 50 mL tube node_hydrate Add 10 mL Water & Vortex node_weigh->node_hydrate node_extract Add 10 mL Acetonitrile & Extraction Salts (4g MgSO₄, 1g NaCl) node_hydrate->node_extract node_vortex1 Vortex 2 min & Centrifuge 5 min node_extract->node_vortex1 node_aliquot Take 1 mL of upper (Acetonitrile) layer node_vortex1->node_aliquot node_dspe Add d-SPE Sorbents (150mg MgSO₄, 25mg PSA) node_aliquot->node_dspe node_vortex2 Vortex 1 min & Centrifuge 2 min node_dspe->node_vortex2 node_analyze Analyze Supernatant by LC-MS/MS node_vortex2->node_analyze

References

Troubleshooting & Optimization

Addressing solubility challenges of (R,S)-Aminotadalafil in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of (R,S)-Aminotadalafil in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound is sparingly soluble in aqueous buffers. While specific data for a wide range of aqueous conditions is limited, its parent compound, tadalafil, is practically insoluble in water, and its solubility is pH-independent in the range of 1-11.[1] One study reports the solubility of aminotadalafil to be approximately 0.25 mg/mL in a 1:3 solution of DMSO:PBS (pH 7.2).

Q2: What solvents can be used to dissolve this compound?

A2: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), with a reported solubility of approximately 15 mg/mL in these solvents.

Q3: What are the key chemical properties of this compound?

A3: The key chemical properties of this compound are summarized in the table below.

PropertyValue
Molecular FormulaC₂₁H₁₈N₄O₄
Molecular Weight390.4 g/mol
AppearanceCrystalline solid
Storage-20°C for long-term storage

Q4: What are the most effective techniques to enhance the aqueous solubility of this compound?

A4: Several techniques used for tadalafil can be applied to enhance the aqueous solubility of this compound. These include the use of co-solvents, preparation of solid dispersions with hydrophilic polymers, and nano-crystallization.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and formulation of this compound in aqueous solutions.

Issue 1: Precipitation of this compound upon addition to aqueous buffer.

  • Possible Cause 1: Exceeding the solubility limit.

    • Solution: Ensure the final concentration of this compound in the aqueous solution is below its solubility limit. It is recommended to first dissolve the compound in a minimal amount of a suitable organic solvent like DMSO and then add it to the aqueous buffer dropwise while vortexing.

  • Possible Cause 2: pH of the aqueous buffer.

    • Solution: Although tadalafil's solubility is largely pH-independent, extreme pH values could potentially affect the stability of the aminotadalafil molecule. It is advisable to work within a physiologically relevant pH range (e.g., pH 4.5 to 7.4) unless the experimental design requires otherwise.

  • Possible Cause 3: Incompatible excipients.

    • Solution: Certain salts or other excipients in the buffer could promote precipitation. If possible, simplify the buffer composition or screen different buffer systems.

Issue 2: Low or inconsistent concentration measurements of this compound in aqueous solutions.

  • Possible Cause 1: Adsorption to labware.

    • Solution: Hydrophobic compounds like this compound can adsorb to plastic surfaces. Use low-adsorption microplates and pipette tips, or silanized glassware to minimize this effect.

  • Possible Cause 2: Incomplete dissolution.

    • Solution: Ensure the compound is fully dissolved in the initial organic solvent stock solution before further dilution in aqueous media. Sonication can aid in dissolving the compound.

  • Possible Cause 3: Degradation of the compound.

    • Solution: Tadalafil has been shown to be stable in solid form but can degrade in solution under certain conditions, such as exposure to strong acids or bases, or prolonged exposure to light.[1][2][3] Prepare fresh aqueous solutions for each experiment and protect them from light. The stability of an extemporaneously prepared tadalafil suspension was maintained for at least 91 days when stored at room temperature in amber plastic bottles.[4]

Quantitative Data Summary

Table 1: Solubility of Tadalafil in Various Aqueous pH Buffers

As a structural analogue, the pH-dependent solubility behavior of this compound is expected to be similar to tadalafil.

pH of Aqueous BufferSolubility (mg/mL)
1.2 (0.1 N HCl)0.0016
4.50.0025
6.8~0.002

Data sourced from FDA submission documents for tadalafil.[5]

Detailed Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion of this compound using the Solvent Evaporation Method

This protocol describes the preparation of a solid dispersion to enhance the aqueous solubility of this compound using a hydrophilic polymer such as Polyvinylpyrrolidone K-30 (PVP-K30).

Materials:

  • This compound

  • PVP-K30

  • Methanol (HPLC grade)

  • Deionized water

  • Rotary evaporator

  • Sonicator

  • Vortex mixer

  • 0.45 µm syringe filters

Procedure:

  • Preparation of the organic solution:

    • Accurately weigh this compound and PVP-K30 in a desired ratio (e.g., 1:5 w/w).

    • Dissolve both components in a minimal amount of methanol in a round-bottom flask.

    • Sonicate the mixture for 15 minutes or until a clear solution is obtained.

  • Solvent evaporation:

    • Attach the flask to a rotary evaporator.

    • Evaporate the methanol under reduced pressure at 40°C until a thin, solid film is formed on the flask wall.

  • Drying and harvesting:

    • Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

    • Scrape the dried solid dispersion from the flask and store it in a desiccator.

  • Solubility determination:

    • Prepare a saturated solution of the solid dispersion in a specific aqueous buffer (e.g., phosphate buffer pH 6.8).

    • Equilibrate the solution by shaking for 24 hours at a constant temperature.

    • Filter the solution through a 0.45 µm syringe filter.

    • Determine the concentration of this compound in the filtrate using a validated HPLC method.

Protocol 2: Quantification of this compound using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol provides a general method for the quantification of this compound. Method optimization may be required.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and phosphate buffer (e.g., 50:50 v/v). The pH of the buffer should be adjusted as needed (e.g., pH 6.8).[6][7]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 284 nm.[6]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.

    • Prepare a series of standard solutions of known concentrations by diluting the stock solution with the mobile phase.

  • Sample Preparation:

    • Dilute the filtered aqueous samples from the solubility study with the mobile phase to a concentration within the linear range of the standard curve.

  • Analysis:

    • Inject the standard solutions and the prepared samples into the HPLC system.

    • Record the peak areas from the chromatograms.

  • Quantification:

    • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis prep_solution Prepare this compound and Polymer Solution in Organic Solvent evaporation Solvent Evaporation (Rotary Evaporator) prep_solution->evaporation Dissolution drying Vacuum Drying evaporation->drying Formation of Solid Film harvesting Harvest Solid Dispersion drying->harvesting Removal of Residual Solvent solubility_study Conduct Solubility Study in Aqueous Buffer harvesting->solubility_study Characterization filtration Filter Saturated Solution solubility_study->filtration hplc_analysis Quantify Concentration by HPLC filtration->hplc_analysis troubleshooting_precipitation start Precipitation Observed in Aqueous Solution cause1 Exceeded Solubility Limit? start->cause1 cause2 Inappropriate pH? start->cause2 cause3 Incompatible Excipients? start->cause3 solution1 Decrease Concentration or Use Co-solvent cause1->solution1 Yes solution2 Adjust pH to Physiological Range cause2->solution2 Yes solution3 Simplify Buffer or Screen Alternatives cause3->solution3 Yes

References

Troubleshooting poor peak shape in HPLC analysis of aminotadalafil

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of aminotadalafil. This guide provides detailed troubleshooting in a question-and-answer format to help you resolve common issues related to poor peak shape.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of poor peak shape for aminotadalafil?

The most frequent issue is peak tailing. This is primarily caused by a secondary retention mechanism where the basic amine functional group in aminotadalafil interacts with acidic residual silanol groups on the surface of silica-based HPLC columns.[1][2][3] This ionic interaction is a common problem when analyzing basic pharmaceutical compounds.[1]

Q2: How does mobile phase pH affect the analysis?

Mobile phase pH is a critical factor.[4][5] For a basic compound like aminotadalafil, operating at a low pH (e.g., below 3.0) protonates the residual silanol groups on the stationary phase, minimizing the undesirable ionic interactions that cause peak tailing.[6] Conversely, operating at a pH near the analyte's pKa can lead to inconsistent ionization and result in poor or split peak shapes.[7][8]

Q3: Can the choice of column impact my results?

Absolutely. Using a modern, high-purity silica column that is well end-capped can significantly reduce the number of free silanol groups available to interact with your analyte, leading to improved peak symmetry.[9][10] For basic compounds, columns specifically designed to be stable at high pH can also be used to improve peak shape.[9][11]

Q4: What is column overload and how do I know if it's happening?

Column overload occurs when too much sample is injected, saturating the stationary phase.[8][12] This can cause both peak tailing and peak fronting (a leading shoulder).[13] A key indicator of mass overload is if the peak shape, which may look like a right triangle, improves significantly upon diluting the sample or reducing the injection volume.[1][8]

Troubleshooting Poor Peak Shape

This section addresses specific peak shape problems with potential causes and solutions. A general troubleshooting workflow is visualized below.

Caption: A logical workflow for troubleshooting common HPLC peak shape issues.

Issue 1: Peak Tailing

Q: Why does my aminotadalafil peak have a long tail?

This is the most common problem and is typically due to secondary interactions between the basic aminotadalafil molecule and ionized silanol groups (Si-O⁻) on the silica packing of the column.[2][14] This interaction is stronger at neutral pH.[1] Other potential causes include column overload, a void in the column packing bed, or a blocked column frit.[1][2]

G cluster_surface Silica Stationary Phase cluster_analyte Analyte in Mobile Phase cluster_result Resulting Effect silanol Ionized Silanol Group (SiO⁻) interaction Undesirable Ionic Interaction (Secondary Retention) silanol->interaction amino Protonated Aminotadalafil (R-NH₃⁺) amino->interaction Attraction tailing Peak Tailing interaction->tailing Causes

Caption: Interaction between aminotadalafil and silica causing peak tailing.

Solutions:

  • Adjust Mobile Phase pH: Lower the mobile phase pH to 3.0 or below using an additive like 0.1% formic or trifluoroacetic acid.[6][15] This protonates the silanol groups (Si-OH), minimizing ionic interactions.

  • Use a Modern Column: Employ a high-purity, end-capped column designed to have minimal residual silanol activity.[9][14]

  • Reduce Sample Concentration: Dilute your sample or decrease the injection volume to check for mass overload.[8][12]

  • Add a Competing Base: In some cases, adding a small amount of a competing amine like triethylamine (TEA) to the mobile phase can mask the active silanol sites, though this may permanently modify the column.[1]

  • Increase Buffer Concentration: For LC-UV applications, increasing buffer concentration (e.g., from 10 mM to 25 mM phosphate at pH 7) can increase ionic strength and mask silanol interactions.[6]

Issue 2: Peak Fronting

Q: My peak has a leading shoulder. What causes this?

Peak fronting is often a sign of column overload or poor sample solubility.[3][13] It can also occur if the sample is dissolved in a solvent that is significantly stronger than the mobile phase, causing the analyte to move too quickly at the start of the column.

Solutions:

  • Reduce Injection Volume/Concentration: This is the first step to rule out column overload.[12]

  • Match Injection Solvent: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.

  • Check Column Condition: A collapsed or poorly packed column bed can sometimes lead to fronting.[3]

Issue 3: Split Peaks

Q: Why is my single analyte peak splitting into two?

Peak splitting can be caused by several factors:

  • Column Contamination or Void: A blocked inlet frit or a void at the head of the column can cause the sample band to split as it enters the stationary phase.[13]

  • Solvent Incompatibility: Injecting a sample in a solvent that is immiscible with the mobile phase can cause the peak to split.

  • Operating Near pKa: If the mobile phase pH is very close to the analyte's pKa, it can exist in both ionized and non-ionized forms, potentially leading to distorted or multiple peaks.[7][8]

Solutions:

  • Column Maintenance: Try back-flushing the column (if the manufacturer allows) to remove contaminants from the frit.[6] If a void is suspected, the column may need to be replaced.[16]

  • Ensure Solvent Miscibility: Always use an injection solvent that is compatible with your mobile phase.

  • Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 1.5-2 units away from the analyte's pKa.[8]

Data & Protocols

Table 1: Example HPLC Method Parameters for Tadalafil Analysis

The following table summarizes parameters from validated methods for tadalafil, which can serve as a starting point for aminotadalafil method development.

ParameterCondition 1Condition 2Condition 3Condition 4
Column Inertsil C18 (150x4.6 mm, 5 µm)[17]Agilent Eclipse C18 (150x4.6 mm, 5µm)[18]Agilent Eclipse XBD C18 (150x4.6mm, 5µm)[19]Shiseido CAPCELL CORE C18 (100x2.1mm, 2.7µm)[20]
Mobile Phase Phosphate Buffer (10 mM, pH 3.2) : Acetonitrile (50:50 v/v)[17]10 mM Ammonium acetate : Methanol (35:65 v/v)[18]Acetonitrile : Buffer Solution (50:50 v/v)[19]2 mM Ammonium acetate with 0.1% Formic Acid : Acetonitrile with 0.1% Formic Acid[20]
Flow Rate 1.0 mL/min[17]1.0 mL/min[18]1.2 mL/min[19]Not specified
Detection (UV) 295 nm[17]280 nm[18]282 nm[21]UPLC-MS/MS[20]
Retention Time 4.01 min[17]4.56 min[18]3.068 min[19]< 1.0 min[20]
Experimental Protocol: Column Flushing and Regeneration

If you suspect column contamination is causing peak shape issues, a thorough flushing procedure may restore performance.

Objective: To remove strongly retained contaminants from the column.

Materials:

  • HPLC-grade water

  • HPLC-grade isopropanol

  • HPLC-grade hexane (for highly non-polar contaminants, if compatible with your system)

  • HPLC-grade mobile phase solvents (e.g., acetonitrile, methanol)

Procedure:

  • Disconnect from Detector: Disconnect the column outlet from the detector to prevent contaminants from flowing into the detector cell.[6]

  • Initial Flush: Flush the column with your mobile phase but without the buffer salts (e.g., if your mobile phase is 50:50 ACN:Buffer, flush with 50:50 ACN:Water) for 10-15 column volumes.

  • Strong Solvent Wash: Sequentially wash the column with solvents of increasing strength. A common sequence for a reversed-phase C18 column is:

    • 100% Water

    • 100% Methanol

    • 100% Acetonitrile

    • 100% Isopropanol

    • If necessary and compatible: 100% Hexane (ensure you flush thoroughly with isopropanol before returning to aqueous mobile phases)[7]

    • Flush with at least 10 column volumes of each solvent.

  • Reverse Flush (Backflush): If the column manufacturer permits, reverse the column direction and repeat the strong solvent wash.[6] This is particularly effective for removing contaminants lodged on the inlet frit.[6]

  • Re-equilibration: Return the column to its normal flow direction. Flush with the mobile phase (including buffer) at a low flow rate initially, then gradually increase to the analytical flow rate. Equilibrate for at least 20-30 column volumes or until the baseline is stable.

  • Test Performance: Inject a standard to re-evaluate the peak shape and retention time. If performance is not restored, the column may be permanently damaged and require replacement.[16]

References

Validation & Comparative

A Comparative Analysis of Tadalafil and its Analogue, (R,S)-Aminotadalafil, on PDE5 Inhibitory Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Mechanism of Action: PDE5 Inhibition

Phosphodiesterase type 5 (PDE5) is a key enzyme in the cyclic guanosine monophosphate (cGMP) signaling pathway. In response to nitric oxide (NO), guanylate cyclase produces cGMP, which in turn leads to smooth muscle relaxation and vasodilation. PDE5 specifically hydrolyzes cGMP, thus terminating its action. Both Tadalafil and Aminotadalafil are believed to act as competitive inhibitors of PDE5, preventing the breakdown of cGMP and thereby potentiating its vasodilatory effects.

PDE5_Inhibition_Pathway cluster_0 Cellular Environment NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC Relaxation Smooth Muscle Relaxation cGMP->Relaxation PDE5 PDE5 cGMP->PDE5 Hydrolyzed by GMP GMP PDE5->GMP Inhibitors Tadalafil / (R,S)-Aminotadalafil Inhibitors->PDE5 Inhibits

Caption: cGMP signaling pathway and the inhibitory action of Tadalafil/(R,S)-Aminotadalafil on PDE5.

Quantitative Comparison of PDE5 Inhibitory Activity

A direct comparison of the 50% inhibitory concentration (IC50) is the standard metric for evaluating the potency of enzyme inhibitors. While numerous studies have established the IC50 of Tadalafil, a comparable value for this compound from a primary, peer-reviewed scientific publication could not be identified. "Aminotadalafil" has been noted as a potent PDE5 inhibitor, often found as an undeclared ingredient in so-called 'herbal' supplements[1]. One report structurally identified a specific stereoisomer, (6R,12aR)-2-amino-tadalafil, but did not provide an IC50 value[2]. Another source suggests that aminotadalafil may act as an irreversible inhibitor of PDE5[3].

CompoundPDE5 IC50 (nM)Notes
Tadalafil ~1-5Potent and selective inhibitor. IC50 values may vary slightly depending on assay conditions.
This compound Not AvailableDescribed as a potent PDE5 inhibitor, but quantitative data from peer-reviewed literature is lacking.

Experimental Protocols

A common and robust method for determining PDE5 inhibitory activity is the in vitro fluorescence polarization (FP) assay.

Principle: This assay measures the change in the rate of rotation of a fluorescently labeled cGMP analogue (tracer). When the tracer is unbound and small, it rotates rapidly, resulting in low fluorescence polarization. When PDE5 hydrolyzes the cGMP tracer, the resulting fluorescently labeled GMP binds to a larger binding agent, slowing its rotation and increasing the fluorescence polarization. An inhibitor of PDE5 will prevent the hydrolysis of the tracer, thus keeping the fluorescence polarization low.

Materials:

  • Recombinant human PDE5A1 enzyme

  • Fluorescein-labeled cGMP (tracer)

  • Binding Agent (for fluorescently labeled GMP)

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds (Tadalafil and this compound) dissolved in DMSO

  • 384-well black microplates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation: Prepare serial dilutions of Tadalafil and this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Enzyme Preparation: Dilute the recombinant PDE5A1 enzyme to the appropriate working concentration in cold assay buffer.

  • Assay Reaction: a. To each well of the microplate, add the diluted test compounds. Include controls for no inhibition (DMSO vehicle) and maximum inhibition (e.g., a known potent PDE5 inhibitor at a high concentration). b. Add the diluted PDE5A1 enzyme to all wells except the negative control wells. c. Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme interaction. d. Initiate the enzymatic reaction by adding the fluorescein-labeled cGMP tracer to all wells. e. Incubate the plate for a defined period (e.g., 60 minutes) at room temperature, protected from light.

  • Detection: a. Stop the reaction by adding the binding agent to all wells. b. Incubate for a further period (e.g., 30 minutes) to allow for the binding of hydrolyzed tracer to the binding agent. c. Measure the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters (e.g., 485 nm excitation, 535 nm emission).

  • Data Analysis: a. Calculate the percent inhibition for each concentration of the test compounds relative to the controls. b. Plot the percent inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Experimental_Workflow cluster_workflow PDE5 Inhibition Assay Workflow A Prepare Serial Dilutions of Tadalafil & this compound B Add Compounds and PDE5 Enzyme to Microplate A->B C Pre-incubate B->C D Add Fluorescent cGMP Tracer C->D E Incubate for Enzymatic Reaction D->E F Add Binding Agent to Stop Reaction E->F G Measure Fluorescence Polarization F->G H Calculate % Inhibition and Determine IC50 G->H

Caption: A typical workflow for a fluorescence polarization-based PDE5 inhibition assay.

Conclusion

Tadalafil is a well-characterized, potent inhibitor of PDE5. This compound is identified as a structural analogue and is also considered a potent PDE5 inhibitor, though a lack of published, peer-reviewed data on its specific inhibitory activity (IC50) prevents a direct quantitative comparison. The provided experimental protocol for a fluorescence polarization-based assay offers a robust method for determining the PDE5 inhibitory activity of these and other compounds. Further research is required to fully characterize the pharmacological profile of this compound and its specific enantiomers.

References

Spectroscopic Comparison of (R,S)-Aminotadalafil and its Stereoisomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed spectroscopic comparison of (R,S)-Aminotadalafil and its corresponding stereoisomers. It is intended for researchers, scientists, and professionals in drug development, offering objective comparisons based on available experimental data to aid in the identification, characterization, and quality control of these compounds.

Aminotadalafil, a potent phosphodiesterase type 5 (PDE-5) inhibitor and an analog of tadalafil, possesses two chiral centers, giving rise to four stereoisomers: (6R,12aR), (6S,12aS), (6R,12aS), and (6S,12aR). The spatial arrangement of these isomers can significantly influence their pharmacological activity and toxicological profiles. Therefore, robust analytical methods are crucial for their differentiation and characterization.

Chiral Separation and Spectroscopic Analysis

The primary method for the definitive separation and identification of aminotadalafil stereoisomers is chiral liquid chromatography coupled with mass spectrometry (LC-MS)[1]. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Circular Dichroism (CD) are also employed for structural elucidation and characterization[1].

Quantitative Data Presentation

Table 1: Chiral High-Performance Liquid Chromatography (HPLC) Data for the Separation of Aminotadalafil Stereoisomers

Stereoisomer ConfigurationRetention Time (min)Resolution (Rs)
(6R,12aR) - RRUndisclosed> 1.3[1]
(6S,12aS) - SSUndisclosed> 1.3[1]
(6R,12aS) - RSUndisclosed> 1.3[1]
(6S,12aR) - SRUndisclosed> 1.3[1]

Note: Specific retention times for each stereoisomer are not publicly available in the reviewed literature, but a resolution greater than 1.3 was achieved for all four, indicating successful separation.

Table 2: ¹H NMR Spectroscopic Data for Aminotadalafil

ProtonChemical Shift (δ ppm)Multiplicity
Aromatic Protons7.0 - 8.0m
-CH (Piperazinedione ring)~4.0 - 4.5m
-CH2 (Piperazinedione ring)~3.0 - 3.5m
-NH (Indole)~10.5s
-NH2Undisclosed-

Note: The available data does not differentiate the chemical shifts for the individual stereoisomers.

Table 3: Spectroscopic Data for Tadalafil Stereoisomers (as an illustrative proxy)

Spectroscopic TechniqueKey Differentiating Features
Infrared (IR) Spectroscopy Subtle differences in the fingerprint region (below 1500 cm⁻¹) due to variations in crystal packing and molecular vibrations.
Circular Dichroism (CD) Enantiomers ((6R,12aR) and (6S,12aS); (6R,12aS) and (6S,12aR)) exhibit mirror-image CD spectra. Diastereomers show distinct CD spectra. The (6R,12aR) isomer of tadalafil is known to have the most potent PDE-5 inhibitory activity[1].

Experimental Protocols

Chiral HPLC-MS for Stereoisomer Separation

This protocol is based on the method described by Kurita et al. (2008) for the identification of aminotadalafil stereoisomers[1].

  • Sample Preparation: Extract the sample containing aminotadalafil with methanol.

  • Chromatographic System:

    • Column: A chiral stationary phase column suitable for the separation of amine-containing enantiomers.

    • Mobile Phase: A mixture of 0.1% formic acid in water and acetonitrile (e.g., 7:3 v/v).

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Column Temperature: 30 °C.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Monitor the protonated molecular ion [M+H]⁺ of aminotadalafil.

  • Analysis: Identify the four stereoisomers based on their distinct retention times. Ensure a resolution of >1.3 between adjacent peaks for baseline separation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve a sufficient amount of the purified aminotadalafil isomer in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Other experiments like COSY, HSQC, and HMBC can be performed for complete structural assignment.

  • Analysis: Analyze the chemical shifts, coupling constants, and integrations to confirm the molecular structure. For stereoisomer differentiation, NOESY or ROESY experiments may provide insights into the spatial proximity of protons, helping to distinguish between cis and trans isomers.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a suitable IR-transparent window.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).

  • Analysis: Identify characteristic absorption bands for the functional groups present in aminotadalafil (e.g., N-H, C=O, C-N, aromatic C-H). While enantiomers will have identical IR spectra in an achiral solvent, diastereomers and different crystalline forms may show variations in the fingerprint region.

Visualizations

Experimental Workflow for Stereoisomer Analysis

G Workflow for Aminotadalafil Stereoisomer Analysis cluster_0 Sample Preparation cluster_1 Separation & Identification cluster_2 Structural Characterization cluster_3 Data Analysis Sample Sample containing Aminotadalafil Extraction Methanol Extraction Sample->Extraction Chiral_LC Chiral LC Separation Extraction->Chiral_LC MS Mass Spectrometry Detection Chiral_LC->MS NMR NMR Spectroscopy Chiral_LC->NMR IR IR Spectroscopy Chiral_LC->IR CD Circular Dichroism Chiral_LC->CD Data Comparative Spectroscopic Data MS->Data NMR->Data IR->Data CD->Data

Caption: Workflow for the separation and characterization of aminotadalafil stereoisomers.

Signaling Pathway: Differential PDE-5 Inhibition by Stereoisomers

Aminotadalafil, like tadalafil, is an inhibitor of phosphodiesterase type 5 (PDE-5). The different stereoisomers are expected to exhibit varying inhibitory potencies. While specific IC₅₀ values for each aminotadalafil stereoisomer are not publicly available, it is established that for tadalafil and its analogs, the (6R,12aR) configuration is the most pharmacologically active[1].

G Conceptual Pathway: Stereoselective PDE-5 Inhibition cluster_0 Physiological Cascade cluster_1 PDE-5 Action cluster_2 Inhibition by Stereoisomers NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC GTP GTP cGMP cGMP GTP->cGMP sGC activation Relaxation Smooth Muscle Relaxation cGMP->Relaxation PDE5 PDE-5 cGMP->PDE5 GMP 5'-GMP PDE5->GMP degradation RR_ATDF (6R,12aR)-Aminotadalafil RR_ATDF->PDE5 Strong Inhibition Other_Isomers Other Stereoisomers Other_Isomers->PDE5 Weaker Inhibition

Caption: Differential inhibition of PDE-5 by aminotadalafil stereoisomers.

References

A Comparative Analysis of Aminotadalafil and Tadalafil: Efficacy, Safety, and Molecular Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of aminotadalafil and its parent compound, tadalafil, a well-established phosphodiesterase type 5 (PDE5) inhibitor. While tadalafil has undergone extensive clinical evaluation for the treatment of erectile dysfunction (ED), benign prostatic hyperplasia (BPH), and pulmonary arterial hypertension (PAH)[1], aminotadalafil remains a research chemical, often identified as an undeclared adulterant in dietary supplements[2]. This document synthesizes the available scientific information to offer an objective comparison of their chemical properties, purported efficacy, and known side effect profiles, supported by experimental data where available.

Chemical Structure and Properties

Aminotadalafil is a structural analogue of tadalafil, distinguished by the substitution of a methyl group with an amino group on the piperazinedione ring. This seemingly minor alteration has led to claims of enhanced pharmacological properties for aminotadalafil, including improved bioavailability and a longer half-life, though these assertions lack substantiation from rigorous clinical trials[3].

FeatureTadalafilAminotadalafilReference
IUPAC Name (6R,12aR)-6-(1,3-benzodioxol-5-yl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione(6R,12aR)-2-amino-6-(1,3-benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione--INVALID-LINK--, --INVALID-LINK--
Molecular Formula C₂₂H₁₉N₃O₄C₂₁H₁₈N₄O₄--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 389.41 g/mol 390.40 g/mol --INVALID-LINK--, --INVALID-LINK--

Mechanism of Action: PDE5 Inhibition

Both tadalafil and aminotadalafil are believed to exert their pharmacological effects through the inhibition of phosphodiesterase type 5 (PDE5)[2]. PDE5 is an enzyme primarily located in the smooth muscle of the corpus cavernosum of the penis and the pulmonary vasculature. It is responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, these compounds lead to an increase in cGMP levels, resulting in smooth muscle relaxation and vasodilation.

PDE5_Inhibition_Pathway Sexual_Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release sGC_Activation Soluble Guanylate Cyclase (sGC) Activation NO_Release->sGC_Activation GTP_to_cGMP GTP -> cGMP sGC_Activation->GTP_to_cGMP Smooth_Muscle_Relaxation Smooth Muscle Relaxation GTP_to_cGMP->Smooth_Muscle_Relaxation cGMP_Degradation cGMP -> GMP (Inactive) Vasodilation Vasodilation & Increased Blood Flow Smooth_Muscle_Relaxation->Vasodilation Erection Penile Erection Vasodilation->Erection PDE5 Phosphodiesterase 5 (PDE5) PDE5->cGMP_Degradation Catalyzes Tadalafil_Aminotadalafil Tadalafil / Aminotadalafil Inhibition Inhibition Tadalafil_Aminotadalafil->Inhibition Inhibition->PDE5

Figure 1. Simplified signaling pathway of PDE5 inhibition by tadalafil and aminotadalafil.

Efficacy Comparison

Tadalafil: Clinically Proven Efficacy

The efficacy of tadalafil in treating erectile dysfunction has been robustly established through numerous clinical trials. Data from an integrated analysis of five double-blind, placebo-controlled trials involving 1,046 Asian men with ED demonstrated significant improvements in erectile function.

Efficacy OutcomePlacebo (N=351)Tadalafil 10 mg (N=185)Tadalafil 20 mg (N=510)Reference
Mean Success Rate for Sexual Intercourse (SEP3) 33.4%64.1% (P < 0.001 vs placebo)70.5% (P < 0.001 vs placebo)[4]
Patients Reporting Improved Erections (GAQ) 43.5%85.5% (P < 0.001 vs placebo)85.4% (P < 0.001 vs placebo)[4]
Mean Change in IIEF-EF Domain Score -Significant improvement (P < 0.001 vs placebo)Significant improvement (P < 0.001 vs placebo)[4]

SEP3: Sexual Encounter Profile Question 3; GAQ: Global Assessment Question; IIEF-EF: International Index of Erectile Function - Erectile Function Domain.

Another integrated analysis of 11 trials with 2,102 men further solidified these findings, showing that tadalafil is an effective treatment for ED across various severities and etiologies[5].

Aminotadalafil: Lack of Clinical Data

There is a significant absence of published, peer-reviewed clinical trials evaluating the efficacy of aminotadalafil. While some non-peer-reviewed sources and anecdotal reports claim superior potency and faster onset of action compared to tadalafil, these claims are not supported by scientific evidence[3]. A report from New Zealand's Medicines and Medical Devices Safety Authority (Medsafe) suggests that some analogues of PDE5 inhibitors may exhibit higher in vitro inhibitory activity than their parent compounds, but specific data for aminotadalafil versus tadalafil was not provided[6].

Side Effect and Safety Profile

Tadalafil: Well-Characterized Side Effect Profile

The safety and side effect profile of tadalafil is well-documented through extensive clinical use and trials. Most adverse effects are mild to moderate in severity.

Common Side Effects (>1 in 100 people)Uncommon Side Effects (up to 1 in 100 people)Serious Side Effects (Rare)
HeadacheDizzinessChest pain during or after sex
Back painStomach ache, nausea, vomitingProlonged and painful erection (priapism)
Muscle achesReflux, blurred vision, eye painSudden decrease or loss of vision
Facial flushingPounding heartbeat, fast heart rateSudden decrease or loss of hearing
Nasal congestionHigh or low blood pressure
IndigestionNose bleeds, ringing in the ears
Swelling of hands, feet, or ankles
Feeling tired

Data compiled from multiple sources.

Aminotadalafil: Undetermined Safety Profile

The safety profile of aminotadalafil is largely unknown due to the lack of formal clinical studies[7]. A safety data sheet for aminotadalafil classifies it as harmful if swallowed and suspected of damaging fertility or the unborn child[8]. The Medsafe report raises concerns about the potential for analogues to have altered selectivity for other phosphodiesterase isozymes (e.g., PDE6, associated with visual disturbances), which could lead to an increased severity of known "off-target" adverse effects[6]. Given its status as an unapproved substance, its use in humans poses significant health risks.

Experimental Protocols

Phosphodiesterase 5 (PDE5) Inhibition Assay

A common in vitro method to determine the inhibitory potency of compounds like tadalafil and aminotadalafil is a PDE5 inhibition assay. The half-maximal inhibitory concentration (IC₅₀) is a key parameter derived from this assay.

PDE5_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Recombinant Human PDE5A1 - Fluorescently Labeled cGMP (e.g., FAM-cGMP) - Test Compounds (Tadalafil, Aminotadalafil) - Assay Buffer Start->Prepare_Reagents Incubate_PDE5_Inhibitor Pre-incubate PDE5 with varying concentrations of test compound Prepare_Reagents->Incubate_PDE5_Inhibitor Add_Substrate Initiate reaction by adding fluorescent cGMP substrate Incubate_PDE5_Inhibitor->Add_Substrate Incubate_Reaction Incubate at 37°C Add_Substrate->Incubate_Reaction Stop_Reaction Stop the reaction Incubate_Reaction->Stop_Reaction Measure_Signal Measure product formation (e.g., via Fluorescence Polarization) Stop_Reaction->Measure_Signal Data_Analysis Calculate % Inhibition and determine IC₅₀ values Measure_Signal->Data_Analysis End End Data_Analysis->End

Figure 2. Generalized workflow for a PDE5 inhibition assay using fluorescence polarization.

This assay measures the ability of a compound to prevent PDE5 from hydrolyzing its substrate, cGMP. The use of a fluorescently labeled cGMP allows for the detection of the reaction progress, often through techniques like fluorescence polarization.

Conclusion

Tadalafil is a well-characterized and clinically validated PDE5 inhibitor with a proven efficacy and a well-documented safety profile for its approved indications. In stark contrast, aminotadalafil is a research chemical with a significant lack of scientific data regarding its efficacy, safety, and pharmacokinetic properties in humans. While its structural similarity to tadalafil suggests a similar mechanism of action, claims of its superiority are unsubstantiated. The presence of aminotadalafil as an undeclared adulterant in consumer products is a public health concern due to its unknown safety profile and the potential for adverse effects. Further rigorous, controlled scientific investigation is required to ascertain the true efficacy and safety of aminotadalafil. Researchers and drug development professionals should exercise extreme caution and rely on the extensive body of evidence available for approved medications like tadalafil.

References

Safety Operating Guide

Essential Safety and Handling Protocols for (R,S)-Aminotadalafil

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety, handling, and disposal information for (R,S)-Aminotadalafil, a research chemical. Adherence to these guidelines is essential to ensure the safety of laboratory personnel and the integrity of research outcomes. The following procedures are designed for researchers, scientists, and drug development professionals working with this compound.

Hazard Identification and Health Effects

This compound is classified with several health hazards. It is crucial to understand these risks before handling the compound.

  • Acute Toxicity: Harmful if swallowed.[1][2][3]

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[1][2] It may also cause harm to breast-fed children.[1][2]

  • Skin and Eye Irritation: Causes skin and eye irritation.[3] It can also be harmful if it comes into contact with the skin.[3]

  • Inhalation Toxicity: Harmful if inhaled.[3]

Given that this is a research chemical, it has not undergone the rigorous safety and toxicity testing required for approved drugs.[4] Therefore, all unknown hazards should be considered, and the compound should be handled with caution.[1]

Personal Protective Equipment (PPE)

The selection and proper use of PPE are critical to minimize exposure. The following table outlines the minimum PPE requirements for various laboratory activities involving this compound.

Activity Gloves Eye/Face Protection Lab Coat/Gown Respiratory Protection
Receiving & Storage Single pair of nitrile glovesSafety glassesStandard lab coatNot generally required
Weighing (Solid) Double pair of nitrile glovesTightly fitting safety gogglesDisposable, low-permeability gown with knit cuffs[5]Required if not in a ventilated enclosure (e.g., N95 or higher)
Solution Preparation Double pair of nitrile glovesTightly fitting safety goggles and face shieldDisposable, low-permeability gown with knit cuffs[5]Recommended if not performed in a fume hood
Experimental Use Double pair of nitrile glovesTightly fitting safety gogglesDisposable, low-permeability gown with knit cuffs[5]Not required if handled in a closed system or fume hood
Waste Disposal Double pair of nitrile glovesTightly fitting safety goggles and face shieldDisposable, low-permeability gown with knit cuffs[5]Recommended, especially when handling contaminated materials
Spill Cleanup Double pair of heavy-duty nitrile glovesTightly fitting safety goggles and face shieldImpermeable gown or coverallsRequired (e.g., full-face respirator with appropriate cartridges)[6]

Note: Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[5][6]

Operational Plan: Safe Handling Procedures

A systematic approach to handling this compound is essential. Follow these step-by-step procedures to minimize risk.

3.1. Receiving and Storage

  • Verification: Upon receipt, confirm the container is intact and properly labeled.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[1] Follow the specific storage temperature recommendations from the supplier, which may be -20°C.[7]

  • Access Control: Restrict access to authorized personnel only.

3.2. Weighing and Solution Preparation

  • Designated Area: Conduct all manipulations of solid this compound within a designated area, such as a chemical fume hood or a ventilated balance enclosure, to prevent dust inhalation.

  • PPE: Don the appropriate PPE as specified in the table above (double gloves, gown, goggles).

  • Weighing: Use a dedicated set of spatulas and weighing boats. Carefully transfer the desired amount of the compound, minimizing the creation of dust.

  • Dissolving: Add the solvent to the solid slowly to avoid splashing. If sonication or heating is required, ensure the container is properly sealed or vented within the fume hood.

  • Cleaning: Clean all equipment and the work surface thoroughly after use.

3.3. Experimental Use

  • Controlled Environment: Handle all solutions containing this compound within a fume hood or other contained system.

  • Avoid Aerosols: Take precautions to avoid the generation of aerosols or mists.[1][6]

  • Labeling: Clearly label all containers with the compound name and associated hazards.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.

  • Chemical Waste: Dispose of unused this compound and solutions containing the compound as hazardous chemical waste.[6] Do not pour down the drain.[1]

  • Contaminated Materials: All disposable items that have come into contact with the compound (e.g., gloves, weighing boats, pipette tips, paper towels) must be collected in a designated, sealed hazardous waste container.[6]

  • Glassware: Reusable glassware should be decontaminated. A common procedure involves rinsing with a suitable solvent (e.g., ethanol or acetone) to remove the compound, followed by a standard laboratory washing procedure. The solvent rinsate must be collected as hazardous waste.

Emergency Procedures

5.1. First Aid Measures

  • Ingestion: If swallowed, call a physician or poison control center immediately.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[1][6]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[6]

  • Eye Contact: Immediately flush eyes with plenty of running water for at least 15 minutes, holding the eyelids open.[1][6]

5.2. Spill Management

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an absorbent material (e.g., vermiculite or sand) to cover the spill. Avoid raising dust.

  • Collect: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[6]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

Workflow Visualization

The following diagram illustrates the key stages in the safe handling and disposal workflow for this compound.

G cluster_prep Preparation & Handling cluster_disposal Waste Management cluster_emergency Contingency receiving 1. Receiving - Inspect Container - Verify Label storage 2. Storage - Tightly Sealed - Cool, Dry, Ventilated receiving->storage weighing 3. Weighing - Ventilated Enclosure - Use Double PPE storage->weighing solution_prep 4. Solution Prep - In Fume Hood - Avoid Splashing weighing->solution_prep spill Spill Response weighing->spill exposure First Aid weighing->exposure experiment 5. Experimental Use - Contained System - Label All Vessels solution_prep->experiment solution_prep->spill solution_prep->exposure decontamination 6. Decontamination - Clean Surfaces - Decontaminate Glassware experiment->decontamination experiment->spill experiment->exposure waste_collection 7. Waste Collection - Segregate Waste Streams (Solid, Liquid, Sharps) decontamination->waste_collection disposal 8. Disposal - Sealed, Labeled Containers - Follow Institutional Protocol waste_collection->disposal

Caption: Workflow for safe handling and disposal of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。